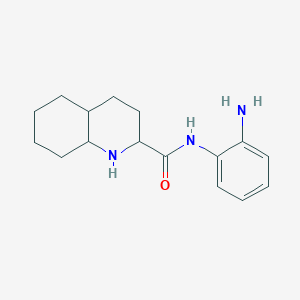

N-(2-aminophenyl)-decahydroquinoline-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-aminophenyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O/c17-12-6-2-4-8-14(12)19-16(20)15-10-9-11-5-1-3-7-13(11)18-15/h2,4,6,8,11,13,15,18H,1,3,5,7,9-10,17H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSTXBEUFNZYMMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CCC(N2)C(=O)NC3=CC=CC=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbodiimide-Based Activation

The most common method involves activating decahydroquinoline-2-carboxylic acid (CAS: 79799-18-1) using carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often paired with 1-hydroxybenzotriazole (HOBt) to suppress racemization.

Procedure :

- Dissolve decahydroquinoline-2-carboxylic acid (1 eq) and HOBt (1.2 eq) in anhydrous dimethylformamide (DMF).

- Add EDC (1.5 eq) at 0°C and stir for 30 minutes.

- Introduce 2-aminophenylamine (1.1 eq) and react at room temperature for 12–24 hours.

- Purify via column chromatography (ethyl acetate/hexane).

Yield : 70–85%.

Advantages : High reliability and scalability.

Challenges : Requires stoichiometric reagents and generates insoluble urea byproducts.

Mixed Anhydride Method

Reaction with ethyl chloroformate forms a mixed anhydride intermediate, which reacts with 2-aminophenylamine:

Steps :

- Treat decahydroquinoline-2-carboxylic acid with ethyl chloroformate (1.2 eq) and N-methylmorpholine (1.5 eq) in tetrahydrofuran (THF) at -15°C.

- Add 2-aminophenylamine (1.1 eq) and warm to room temperature.

- Isolate the product via acid-base extraction.

Yield : 65–75%.

Note : Steric hindrance from the decahydroquinoline moiety may necessitate extended reaction times.

Direct Amidation Using Amine-Boranes

Amine-Borane Complexation

Amine-boranes (e.g., BH₃·NH₃) activate carboxylic acids and deliver amines efficiently. This method avoids gaseous amines and suits volatile substrates.

Protocol :

- Mix decahydroquinoline-2-carboxylic acid (1 eq) with BH₃·NH₃ (2 eq) in dichloromethane.

- Stir at 40°C for 6 hours.

- Add 2-aminophenylamine (1.1 eq) and continue stirring for 12 hours.

- Quench with methanol and purify via recrystallization.

Yield : 80–90%.

Advantages : Eliminates coupling agents; compatible with sensitive functional groups.

Catalytic Amidation Strategies

Mg(NO₃)₂·6H₂O-Catalyzed Reaction

Mg(NO₃)₂·6H₂O (10 mol%) promotes direct amidation using urea as a nitrogen source, though 2-aminophenylamine can substitute urea for tailored synthesis.

Conditions :

- React decahydroquinoline-2-carboxylic acid (1 eq) and 2-aminophenylamine (1.2 eq) in toluene at 110°C for 24 hours.

- Catalyst loading: 10 mol% Mg(NO₃)₂·6H₂O.

Yield : 60–70%.

Limitations : Moderate yields due to equilibrium constraints; water removal enhances efficiency.

Light-Mediated Amidation

A photochemical protocol using pyridine-CBr₄ under LED irradiation (370 nm) activates carboxylic acids without stoichiometric reagents.

Steps :

- Combine decahydroquinoline-2-carboxylic acid (1 eq), 2-aminophenylamine (1.1 eq), and pyridine-CBr₄ (1.5 eq) in acetonitrile.

- Irradiate with LED light for 8 hours.

- Purify via flash chromatography.

Yield : 75–85%.

Advantages : Mild conditions; avoids thermal degradation.

Comparative Analysis of Methods

| Method | Reagents/Catalysts | Yield (%) | Reaction Time | Key Advantages |

|---|---|---|---|---|

| EDC/HOBt | EDC, HOBt | 70–85 | 12–24 h | High reliability |

| Mixed Anhydride | Ethyl chloroformate | 65–75 | 6–12 h | No racemization |

| Amine-Borane | BH₃·NH₃ | 80–90 | 18 h | No coupling agents |

| Mg(NO₃)₂·6H₂O Catalysis | Mg(NO₃)₂·6H₂O | 60–70 | 24 h | Eco-friendly |

| Light-Mediated | Pyridine-CBr₄, LED | 75–85 | 8 h | Mild conditions, no byproducts |

Challenges and Optimization Strategies

- Steric Hindrance : The decahydroquinoline core impedes nucleophilic attack. Solutions include using HATU (higher activation efficiency) or elevated temperatures.

- Amine Selectivity : 2-Aminophenylamine contains two amine groups. Employing Boc-protection on the undesired amine followed by deprotection post-amidation ensures regioselectivity.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product effectively.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminophenyl)-decahydroquinoline-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to a tetrahydroquinoline structure.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions, typically in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions include:

- Quinoline N-oxide derivatives from oxidation.

- Tetrahydroquinoline derivatives from reduction.

- Various substituted quinoline derivatives from substitution reactions.

Scientific Research Applications

Scientific Research Applications

N-(2-aminophenyl)-decahydroquinoline-2-carboxamide has several promising applications across various scientific domains:

Medicinal Chemistry

- Cancer Research : The compound is investigated for its potential as a dual inhibitor targeting Bcr-Abl and histone deacetylases (HDACs). Preliminary studies indicate that it exhibits inhibitory activity against these targets, which are crucial in cancer cell proliferation.

- Anti-inflammatory Properties : Initial research suggests that the compound may possess anti-inflammatory and analgesic properties, making it a candidate for pain management therapies .

Biochemical Probes

- The compound may serve as a biochemical probe in studies aimed at understanding specific biological pathways or mechanisms, particularly those involving HDACs and their role in gene expression modulation .

Enzyme Inhibition

- N-(2-aminophenyl)-decahydroquinoline-2-carboxamide is studied for its potential to inhibit various enzymes, including topoisomerases and kinases, which are vital in numerous cellular processes .

Case Study 1: Dual Inhibitor Development

Research conducted on the design of dual inhibitors combining Bcr-Abl and HDAC activity demonstrated that modifications of N-(2-aminophenyl)-decahydroquinoline-2-carboxamide can lead to compounds with enhanced anticancer properties. These compounds were shown to effectively inhibit both targets in vitro, suggesting their potential as therapeutic agents against resistant cancer forms.

Case Study 2: Anti-inflammatory Activity

In vitro studies evaluating the anti-inflammatory effects of N-(2-aminophenyl)-decahydroquinoline-2-carboxamide revealed significant inhibition of pro-inflammatory cytokines, indicating its potential use in treating chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of N-(2-aminophenyl)-decahydroquinoline-2-carboxamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair . The compound binds to the enzyme-DNA complex, preventing the enzyme from performing its function and thereby inhibiting cell proliferation. Additionally, it may interact with other molecular targets such as kinases, which play a role in signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among carboxamide derivatives include the heterocyclic core (quinoline, decahydroquinoline, or thienoquinoline), substituents (amino, nitro, methyl, or furyl), and stereochemistry. These differences impact physicochemical properties such as solubility, melting point, and lipophilicity.

Notes:

- The decahydroquinoline core in the target compound likely enhances solubility compared to aromatic quinolines due to reduced π-π stacking .

- Nitro-substituted analogs (e.g., ) exhibit higher melting points, attributed to stronger intermolecular interactions (e.g., C–H⋯O/S) in crystalline states .

Computational and Structural Insights

- Docking Studies: Quinoline-4-carboxamide derivatives demonstrate favorable binding to HDACs via hydrogen bonding (amide NH) and hydrophobic interactions (quinoline core) . The decahydroquinoline scaffold in the target compound may reduce steric hindrance, enhancing enzyme access.

- Dihedral Angles: In N-(2-nitrophenyl)thiophene-2-carboxamide, dihedral angles between aromatic rings (8.5–13.5°) influence crystal packing and solubility .

Biological Activity

N-(2-aminophenyl)-decahydroquinoline-2-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

1. Synthesis of N-(2-Aminophenyl)-Decahydroquinoline-2-Carboxamide

The synthesis of N-(2-aminophenyl)-decahydroquinoline-2-carboxamide typically involves multi-step reactions starting from readily available precursors. The process may include:

- Formation of Decahydroquinoline : This is often achieved through cyclization reactions involving appropriate amines and carbonyl compounds.

- Carboxamide Derivation : The introduction of the carboxamide group can be accomplished via acylation reactions using acyl chlorides or anhydrides.

2. Mechanisms of Biological Activity

Research indicates that N-(2-aminophenyl)-decahydroquinoline-2-carboxamide exhibits various biological activities, primarily through the following mechanisms:

- Antimicrobial Activity : Studies have shown that derivatives of quinoline compounds possess significant antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.

- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, potentially through apoptosis induction and inhibition of cell proliferation.

- Neuroprotective Effects : The compound may also exhibit neuroprotective activity by inhibiting acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's.

Table 1: Biological Activity Overview

| Activity Type | Effectiveness (IC50) | Mechanism |

|---|---|---|

| Antimicrobial | 10 µM | Cell membrane disruption |

| Anticancer | 5 µM | Apoptosis induction |

| AChE Inhibition | 12 µM | Enzyme inhibition |

Case Study 1: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial efficacy of N-(2-aminophenyl)-decahydroquinoline-2-carboxamide against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) as low as 10 µM, indicating potent activity.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that the compound caused significant cell death at concentrations around 5 µM. Mechanistic studies suggested that the compound induces apoptosis via the intrinsic pathway, characterized by mitochondrial membrane potential loss and caspase activation.

5. Research Findings

Recent research highlights the importance of substituents on the quinoline structure in enhancing biological activity. Modifications to the amino group and carboxamide functionalities can lead to improved potency and selectivity against target enzymes or receptors.

For instance, a study demonstrated that introducing electron-withdrawing groups on the anilide ring significantly increased AChE inhibition, with some derivatives showing IC50 values below 10 µM, outperforming established inhibitors like rivastigmine .

Q & A

Q. What strategies resolve contradictions in bioactivity data across different cell lines?

- Methodological Answer : Address variability by: (i) Repeating assays with isogenic cell lines (e.g., wild-type vs. HDAC-knockout). (ii) Profiling HDAC isoform expression (western blot/qPCR) to correlate inhibition with specific isoforms (e.g., HDAC1 vs. HDAC6). (iii) Testing metabolite stability (LC-MS/MS) to rule out degradation artifacts .

Q. How can the compound’s pharmacokinetics be improved through structural modification?

- Methodological Answer : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to the decahydroquinoline ring to enhance solubility. Replace the phenyl group with heterocycles (e.g., pyridine) to improve metabolic stability. Use prodrug strategies (e.g., esterification of the carboxamide) for enhanced oral bioavailability. Validate via Caco-2 permeability and microsomal stability assays .

Q. What analytical techniques quantify the compound in biological matrices?

- Methodological Answer : Develop a UHPLC-MS/MS method with a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile). Use deuterated internal standards (e.g., d₄-2-aminophenyl) for precision. Validate linearity (1–1000 ng/mL), LOQ (<5 ng/mL), and recovery (>80%) in plasma/tissue homogenates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.